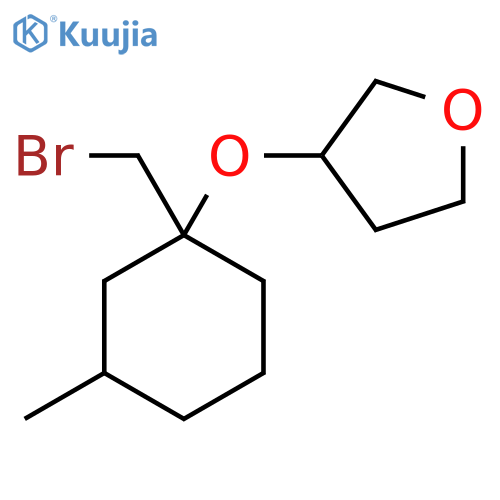

Cas no 1340095-72-8 (3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane)

3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane 化学的及び物理的性質

名前と識別子

-

- 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane

- EN300-1134017

- AKOS012866624

- 1340095-72-8

- 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran

- 3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane

- CS-0283173

-

- インチ: 1S/C12H21BrO2/c1-10-3-2-5-12(7-10,9-13)15-11-4-6-14-8-11/h10-11H,2-9H2,1H3

- InChIKey: ZDYDJFYDWJCKBC-UHFFFAOYSA-N

- SMILES: BrCC1(CCCC(C)C1)OC1COCC1

計算された属性

- 精确分子量: 276.07249g/mol

- 同位素质量: 276.07249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 18.5Ų

3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134017-5.0g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 5g |

$3313.0 | 2023-06-09 | ||

| Enamine | EN300-1134017-0.05g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1134017-0.1g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1134017-0.25g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 0.25g |

$906.0 | 2023-10-26 | |

| Enamine | EN300-1134017-1.0g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 1g |

$1142.0 | 2023-06-09 | ||

| Enamine | EN300-1134017-2.5g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1134017-0.5g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353843-50mg |

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran |

1340095-72-8 | 98% | 50mg |

¥24161.00 | 2024-08-09 | |

| Enamine | EN300-1134017-5g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1134017-10g |

3-{[1-(bromomethyl)-3-methylcyclohexyl]oxy}oxolane |

1340095-72-8 | 95% | 10g |

$4236.0 | 2023-10-26 |

3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolaneに関する追加情報

Introduction to 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane (CAS No. 1340095-72-8)

3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane, also known by its CAS number 1340095-72-8, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromomethyl-substituted cyclohexane ring and an oxolane (tetrahydrofuran) moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular formula of 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane is C12H21OBr, and its molecular weight is approximately 265.2 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials such as cyclohexanone and bromomethyl compounds. The synthesis process involves several steps, including bromination, substitution, and ring formation, each of which requires precise control over reaction conditions to ensure high yield and purity.

In recent years, 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane has been the subject of numerous studies due to its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of pharmaceuticals with diverse therapeutic profiles. For instance, researchers have explored its utility in the development of anti-inflammatory agents, antiviral drugs, and neuroprotective compounds. The bromomethyl group in particular provides a versatile handle for further functionalization, allowing for the introduction of various substituents that can modulate the biological activity of the final product.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane in the synthesis of a novel class of anti-inflammatory compounds. These compounds exhibited potent inhibitory activity against key inflammatory mediators such as COX-2 and TNF-α, making them promising candidates for the treatment of chronic inflammatory diseases. The study also demonstrated that the presence of the bromomethyl group significantly enhanced the potency and selectivity of the final compounds, underscoring the importance of this structural feature.

Beyond its pharmaceutical applications, 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane has also found use in other areas of chemical research. For example, it has been employed as a ligand in transition metal-catalyzed reactions, where its unique electronic properties facilitate efficient catalytic cycles. Additionally, its ability to form stable complexes with various metal ions has led to its application in coordination chemistry and materials science.

In terms of safety and handling, it is important to note that 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane should be handled with care due to its reactivity and potential for forming hazardous byproducts under certain conditions. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) and proper ventilation. Additionally, waste disposal should be conducted in accordance with local regulations to ensure environmental safety.

The future outlook for 3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane is promising, with ongoing research aimed at expanding its applications in both pharmaceutical and non-pharmaceutical domains. As new synthetic methods and catalytic systems are developed, it is likely that this compound will continue to play a significant role in advancing our understanding and utilization of complex organic molecules.

1340095-72-8 (3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane) Related Products

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)

- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)

- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)